Benzyl 2-bromoisonicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

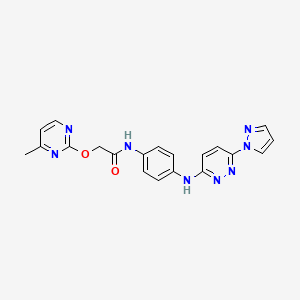

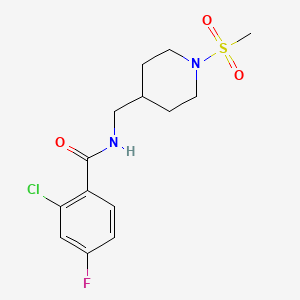

Benzyl 2-bromoisonicotinate, also known as BBI, is a chemical compound that belongs to the class of bromo-substituted isonicotinates. It has gained attention in recent years due to its potential applications in scientific research.

Scientific Research Applications

Benzyl 2-bromoisonicotinate, a derivative of benzyl alcohol and related compounds, has been studied in various contexts for its potential applications and effects in scientific research. While there is a limited direct focus on this specific compound, insights can be gleaned from research on its related compounds and analogs.

Research Insights

Benzyl Alcohol as an Alternative Local Anesthetic Benzyl alcohol has been evaluated for its efficacy as a local anesthetic for superficial skin procedures. Compared to lidocaine with epinephrine, benzyl alcohol was found to be significantly less painful on injection and provided prolonged cutaneous anesthesia, although it was not as effective as lidocaine with epinephrine throughout the observation period. This suggests a potential application of benzyl alcohol and its derivatives in the development of less painful local anesthetics (Wilson & Martin, 1999).

Hematotoxicity and Reproductive Hazards from Related Compounds Studies have explored the hematopoietic and reproductive hazards associated with exposure to solvents containing 2-bromopropane, a compound structurally related to this compound. Workers exposed to 2-bromopropane exhibited significant reproductive dysfunction, including secondary amenorrhea in females and azoospermia or oligospermia in males, alongside bone marrow effects. These findings are crucial for understanding the toxicological implications of exposure to brominated compounds and for ensuring safe handling practices in industries using such chemicals (Kim et al., 1996).

Benzene and Benzyl Derivatives in Toxicology and Carcinogenesis Research on benzene and its derivatives, including benzyl alcohol, has highlighted their roles in toxicology and carcinogenesis. For instance, benzene poisoning is recognized as a risk factor for hematological malignancies and is associated with specific genetic mutations that impact its detoxification. This line of research is essential for understanding the genetic factors that may influence individual susceptibility to the toxic effects of benzene and related compounds, including this compound (Rothman et al., 1997).

Exposure to Brominated Flame Retardants and Health Implications Polybrominated diphenyl ethers (PBDEs), used as flame retardants, are structurally related to this compound. Studies on household exposures to PBDEs and their health implications shed light on human exposure pathways and the potential health risks associated with brominated compounds. Understanding these exposure pathways and health implications is crucial for assessing the risks associated with brominated compounds, including this compound and its potential applications (Imm et al., 2009).

properties

IUPAC Name |

benzyl 2-bromopyridine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO2/c14-12-8-11(6-7-15-12)13(16)17-9-10-4-2-1-3-5-10/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWZIFQUFCUOLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC(=NC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(difluoromethoxy)phenyl]-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2645044.png)

![N-Methyl-N-[2-(2-nitrophenyl)ethyl]sulfamoyl fluoride](/img/structure/B2645048.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2645053.png)

![(E)-3-phenyl-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2645055.png)

![(Z)-4-acetyl-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2645058.png)

![6-(4-benzylpiperidin-1-yl)-1-methyl-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2645060.png)

![8-oxo-N-tosyl-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide](/img/structure/B2645062.png)

![N-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2645063.png)